
2-(Cyclopentylsulfanyl)-5-(trifluoromethyl)benzoic acid
Overview
Description
Chemical compounds are typically described by their molecular formula, structure, and other physical properties such as melting point, boiling point, solubility, etc. They can also be described by their functional groups and the type of chemical reactions they undergo.
Synthesis Analysis
The synthesis of a chemical compound refers to the process of creating the compound, usually by reacting simpler substances together. The specifics of the synthesis process can vary greatly depending on the compound.Molecular Structure Analysis
The molecular structure of a compound refers to the arrangement of atoms within the molecule. This can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, etc.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This can include reactions with other compounds under various conditions, its reactivity, and the mechanisms of its reactions.Physical And Chemical Properties Analysis
This involves the study of the physical and chemical properties of the compound such as its phase at room temperature, color, solubility, density, chemical stability, etc.Scientific Research Applications
Metabolism in Antidepressant Drugs
2-(Cyclopentylsulfanyl)-5-(trifluoromethyl)benzoic acid, as part of Lu AA21004, a novel antidepressant, undergoes various metabolic transformations. It is oxidized to form several metabolites including a 4-hydroxy-phenyl metabolite, a sulfoxide, an N-hydroxylated piperazine, and a benzylic alcohol, further oxidizing to benzoic acid. This process involves various cytochrome P450 enzymes and aldehyde dehydrogenase (Hvenegaard et al., 2012).
Antithrombogenic Properties
The compound is utilized in the synthesis and application of a new polyacrylic derivative of Triflusal, a drug with antithrombogenic properties. This high-molecular-weight polyacrylic system, stable in physiological conditions, supports the slow release of the pharmacologically active compound, demonstrating potential use in vascular graft coatings (Rodríguez et al., 1999).
Electrosynthesis and Desulfurization
The compound is involved in electrosynthesis processes. For instance, α,β-unsaturated sulfone and sulfoxide bearing a trifluoromethyl group undergo electroreductive desulfurization, yielding trifluoromethyl-substituted olefin. This process showcases the compound's role in organic synthesis and potential applications in material science (Jabbar et al., 1998).
Antagonists for the Leukotriene B4 Receptor
Derivatives of 2-(Cyclopentylsulfanyl)-5-(trifluoromethyl)benzoic acid, such as trans-3-Benzyl-4-hydroxy-7-chromanylbenzoic acid, show potent LTB4 receptor antagonist activity. This suggests their potential application in therapeutic interventions for conditions mediated by LTB4 (Reiter et al., 1998).
Synthesis of Anti-microbial and Cytotoxic Agents
The compound plays a role in synthesizing novel derivatives with potential anti-microbial and cytotoxic properties. These synthesized compounds show significant activity against a range of microorganisms and exhibit good cytotoxic activities, indicating its utility in developing new pharmaceutical agents (Hosamani & Shingalapur, 2011).
Role in Food and Cosmetics
Benzoic acid derivatives, including this compound, are widely used as preservatives in food, cosmetics, and drug preparations. They are naturally present in plant and animal tissues and can be produced by microorganisms, highlighting their importance in various industries (del Olmo et al., 2017).
Safety And Hazards
The safety and hazards of a compound refer to its potential effects on human health and the environment. This can include toxicity, flammability, environmental impact, etc.
Future Directions
Future directions could involve further studies on the compound’s properties, potential uses, or the development of new synthesis methods.
Please consult a chemistry professional or a reliable source for information specific to “2-(Cyclopentylsulfanyl)-5-(trifluoromethyl)benzoic acid”.
properties
IUPAC Name |
2-cyclopentylsulfanyl-5-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3O2S/c14-13(15,16)8-5-6-11(10(7-8)12(17)18)19-9-3-1-2-4-9/h5-7,9H,1-4H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKFLHRMDKCGQFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SC2=C(C=C(C=C2)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopentylsulfanyl)-5-(trifluoromethyl)benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




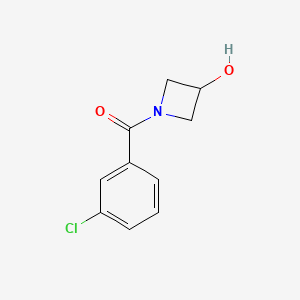
![3-chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazine](/img/structure/B1428838.png)

![3-(difluoromethyl)-1-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B1428841.png)
![1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1428844.png)
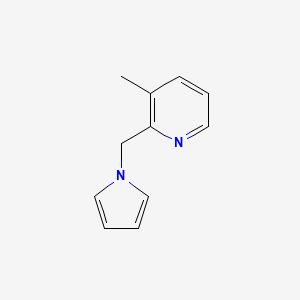

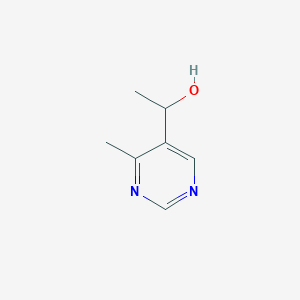
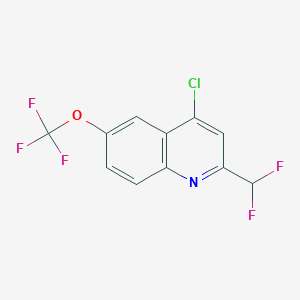
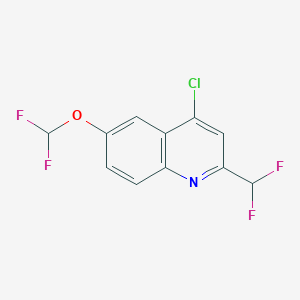
![1-[3-Chloro-4-(2-methoxyethoxy)-phenyl]-ethylamine](/img/structure/B1428852.png)
![N-ethyl-4H-chromeno[4,3-d][1,3]thiazol-2-amine](/img/structure/B1428853.png)
